methyl 5-(2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Description
Methyl 5-(2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with a 2-methoxyphenyl group, a methyl group, a 2-oxoindole moiety, and a methyl ester. Its structural complexity arises from the integration of indole and pyrrole rings, which are pharmacologically significant motifs in medicinal chemistry .
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-12-17(22(26)28-3)19(18-13-8-4-6-10-15(13)24-21(18)25)20(23-12)14-9-5-7-11-16(14)27-2/h4-11,18,23H,1-3H3,(H,24,25) |
InChI Key |
ZKWVQIVRDLBXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrole-Indole Derivatives
- Key Observations: Ester Group: The target compound’s methyl ester (vs. ethyl in ) may enhance metabolic stability due to reduced steric hindrance. Indole Modifications: The 2-oxoindole moiety (target) vs. unmodified indole () introduces a hydrogen-bond acceptor, improving binding affinity in biological targets like kinase inhibitors .
Physicochemical and Spectroscopic Properties
Table 3: Thermal and Spectral Data
- The target compound’s predicted IR C=O stretch (~1700 cm⁻¹) aligns with analogous esters in . Higher melting points in correlate with increased crystallinity from fluorinated substituents.
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